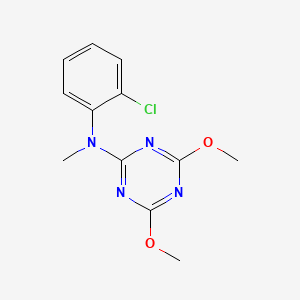
N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 2-chlorophenyl group, two methoxy groups, and a methyl group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine typically involves the reaction of 2-chloroaniline with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-Chloroaniline} + \text{4,6-Dimethoxy-1,3,5-triazine} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the triazine ring to other derivatives.
Condensation Reactions: The compound can react with other amines or aldehydes to form new triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
- Substitution reactions can yield various substituted triazine derivatives.
- Oxidation can produce aldehydes or carboxylic acids.
- Reduction can lead to the formation of reduced triazine compounds.
Applications De Recherche Scientifique
N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be utilized in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity by forming stable complexes. This interaction can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(2-Chlorophenyl)-4,6-dimethoxy-1,3,5-triazine
- N-(4-Chlorophenyl)-4,6-dimethoxy-1,3,5-triazine
- N-(2,4-Dichlorophenyl)-4,6-dimethoxy-1,3,5-triazine
Comparison: N-(2-Chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine is unique due to the presence of the N-methyl group, which can influence its reactivity and interaction with biological molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
Propriétés
Numéro CAS |
208115-13-3 |
|---|---|
Formule moléculaire |
C12H13ClN4O2 |
Poids moléculaire |
280.71 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-4,6-dimethoxy-N-methyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H13ClN4O2/c1-17(9-7-5-4-6-8(9)13)10-14-11(18-2)16-12(15-10)19-3/h4-7H,1-3H3 |
Clé InChI |
VRMCXVJFXOLAMH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1Cl)C2=NC(=NC(=N2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


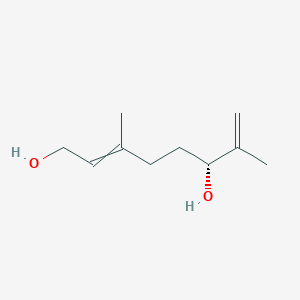
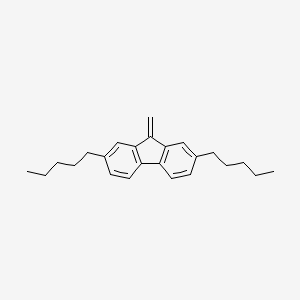
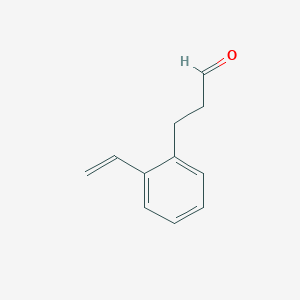
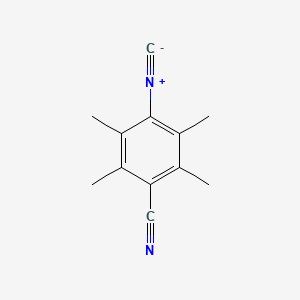
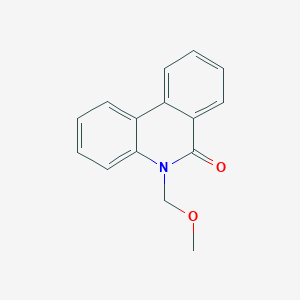

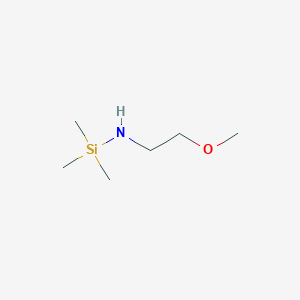
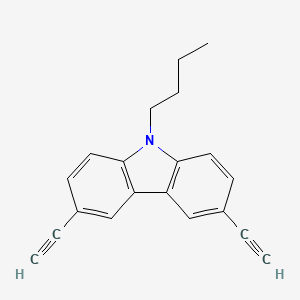
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
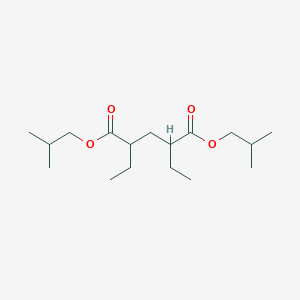
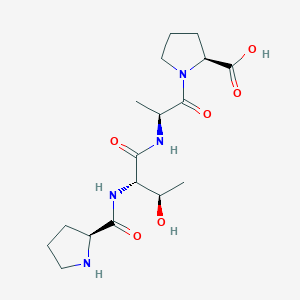

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
